![molecular formula C22H20O6 B2788371 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 202914-35-0](/img/structure/B2788371.png)
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
The compound “3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate” is a complex organic molecule. It is derived from heterocyclic Schiff base ligands . The compound is likely to be used in the field of medicinal chemistry for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure was elucidated using a variety of analytical techniques, including NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex due to its structure. The compound is derived from heterocyclic Schiff base ligands, suggesting it may participate in reactions typical of these types of compounds .Scientific Research Applications
Antioxidant Activity: The synthesized compound and its metal complexes (such as Cu(II)) exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage .
Anti-Inflammatory Properties: The ligand HL2 (2) and Zn(II) complexes demonstrate excellent anti-inflammatory activity. Their effectiveness is attributed to electron-donating and electron-withdrawing groups present in their structures. These compounds may serve as leads for developing anti-inflammatory drugs .
Biological Studies
Understanding the biological effects of this compound is crucial for its potential applications:
Antimicrobial Activity: The ligand HL2 (2) and Zn(II) complexes display potent antimicrobial effects against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans. These findings suggest their utility in combating infections .
Cytotoxicity Assessment: Researchers evaluated the cytotoxicity of the most potent antimicrobial and anti-inflammatory compounds (HL2 (2), HL3 (3), and their metal complexes). The Zn(II) complex (12) was found to be less cytotoxic than other tested compounds .
Molecular Docking Studies
To understand the interaction modes and binding affinity of these compounds, molecular docking studies were conducted:
- Active Sites Targeting : The less cytotoxic Zn(II) complex (12) and its ligand HL2 (2) were assessed for their interactions with active sites of enzymes such as Staphylococcus aureus S1: DHFR, Escherichia coli DNA gyrase B, and Candida albicans sterol-14-alpha-demethylase. These insights aid in rational drug design .
Future Directions
properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-12-17(28-14(3)23)8-6-16-21(24)20(13(2)27-22(12)16)15-5-7-18-19(11-15)26-10-4-9-25-18/h5-8,11H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGDYZEMIGJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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